(S)-6-Amino-1,4-oxazepan-5-one hcl
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Overview
Description
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazepane ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazepane derivatives, while reduction may result in the formation of amino alcohols.
Scientific Research Applications
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-6-Amino-1,4-oxazepan-5-one hydrochloride include other oxazepane derivatives and amino-substituted heterocycles. Examples include:
- 1,4-Diazepane
- 1,4-Oxazepane
Uniqueness
The uniqueness of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride features a seven-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C5H11ClN2O2 with a molecular weight of approximately 166.61 g/mol. The compound is typically a white to yellow solid that is soluble in water, making it suitable for various biological applications .
The mechanism of action of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride involves interactions with specific biological targets, such as enzymes and receptors. The presence of the amino group allows for nucleophilic substitution reactions, while the oxazepan ring can undergo transformations such as oxidation or reduction. These interactions may modulate the activity of various biomolecules, contributing to its pharmacological effects .
Biological Activity
Research indicates that (S)-6-Amino-1,4-oxazepan-5-one hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's efficacy was compared to standard antibiotics like amoxicillin .
- Neuroprotective Effects : Similar compounds have been associated with neuroprotective activities, potentially influencing GABAergic neurotransmission pathways, which are crucial in managing anxiety and other neurological conditions .
- Anticancer Potential : Investigations into related oxazepane derivatives have revealed anticancer properties, including cell cycle arrest and apoptosis induction in cancer cell lines .
Comparative Analysis
To better understand the uniqueness of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride, it can be compared to other similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-6-Amino-1,4-thiazepan-5-one | Thiazepan derivative | Contains sulfur; different pharmacological profile |
Ioxapine | Dibenzodiazepine | Known antipsychotic; distinct mechanism of action |
Sintamil I | Oxazepan derivative | Reported antidepressant effects similar to clozapine |
The distinct stereochemistry and functional groups of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride contribute to its unique biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride:
- Antimicrobial Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated sensitivity at high concentrations (100 mg/ml), with no sensitivity observed at lower concentrations .
- Neuropharmacological Research : Investigations into the compound's effects on GABA receptors suggest potential applications in treating anxiety disorders. If it acts similarly to oxazepam, it may help manage symptoms related to anxiety and insomnia .
- Cancer Cell Line Studies : Research on related oxazepane derivatives demonstrated their ability to induce apoptosis in human non-small cell lung cancer A549 cells, providing a basis for further exploration of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride's anticancer potential .
Properties
IUPAC Name |
(6S)-6-amino-1,4-oxazepan-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQSMBTKWYNKR-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C(=O)N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.